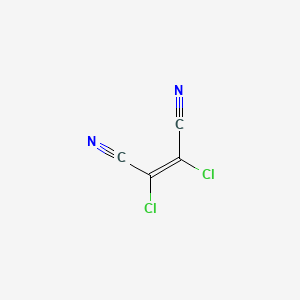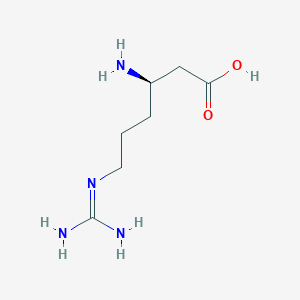
(R)-3-Amino-6-guanidinohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-6-guanidinohexanoic acid is an amino acid derivative with a unique structure that includes both an amino group and a guanidino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-6-guanidinohexanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-lysine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-lysine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Guanidino Group: The protected L-lysine is then reacted with a guanidinating reagent, such as O-methylisourea, to introduce the guanidino group.
Deprotection: The protecting groups are removed to yield ®-3-Amino-6-guanidinohexanoic acid.
Industrial Production Methods: Industrial production of ®-3-Amino-6-guanidinohexanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and biocatalysis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-Amino-6-guanidinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-6-guanidinohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-3-Amino-6-guanidinohexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and transport proteins.
Pathways Involved: Protein synthesis, signal transduction, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
L-Arginine: Another amino acid with a guanidino group, but with different structural and functional properties.
L-Lysine: The precursor for ®-3-Amino-6-guanidinohexanoic acid, lacking the guanidino group.
Uniqueness: ®-3-Amino-6-guanidinohexanoic acid is unique due to its specific combination of amino and guanidino groups, which confer distinct chemical reactivity and biological activity compared to other amino acids.
Eigenschaften
Molekularformel |
C7H16N4O2 |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(3R)-3-amino-6-(diaminomethylideneamino)hexanoic acid |
InChI |
InChI=1S/C7H16N4O2/c8-5(4-6(12)13)2-1-3-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m1/s1 |
InChI-Schlüssel |
VNWXCGKMEWXYBP-RXMQYKEDSA-N |
Isomerische SMILES |
C(C[C@H](CC(=O)O)N)CN=C(N)N |
Kanonische SMILES |
C(CC(CC(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
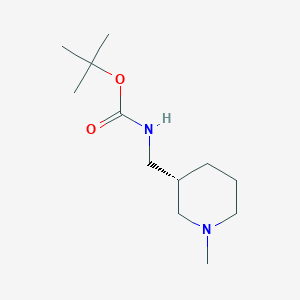
![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)

![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
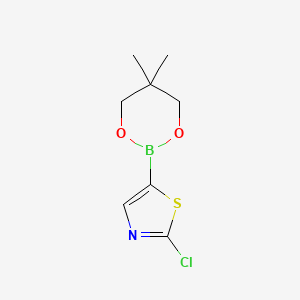

![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)
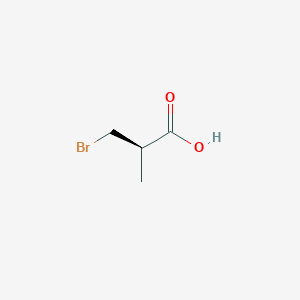
![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
